Butyl 4-amino-4-methylpiperidine-1-carboxylate

CCR5 antagonist HIV entry inhibitor SAR

Butyl 4-amino-4-methylpiperidine-1-carboxylate (CAS 1060803-31-7) is a piperidine derivative with molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol. The compound features a piperidine core with a geminal amino and methyl substitution at the 4-position and a butyl carbamate protecting group at the piperidine nitrogen.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B11890028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-amino-4-methylpiperidine-1-carboxylate
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCCOC(=O)N1CCC(CC1)(C)N
InChIInChI=1S/C11H22N2O2/c1-3-4-9-15-10(14)13-7-5-11(2,12)6-8-13/h3-9,12H2,1-2H3
InChIKeyJETDPXXDGSMHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 4-amino-4-methylpiperidine-1-carboxylate: Technical and Procurement Overview for Research Laboratories


Butyl 4-amino-4-methylpiperidine-1-carboxylate (CAS 1060803-31-7) is a piperidine derivative with molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol. The compound features a piperidine core with a geminal amino and methyl substitution at the 4-position and a butyl carbamate protecting group at the piperidine nitrogen . This structural motif serves as a versatile building block in medicinal chemistry, where the 4-amino-4-methylpiperidine scaffold is recognized as a privileged structure for designing inhibitors targeting multiple therapeutic proteins [1]. The compound is commercially available from specialized chemical suppliers with purity typically specified at ≥95%, stored at 2-8°C for research use .

Why Generic Piperidine Intermediates Cannot Substitute for Butyl 4-amino-4-methylpiperidine-1-carboxylate


Procurement decisions involving piperidine derivatives often underestimate the functional consequences of minor structural variations. The 4-amino-4-methylpiperidine core is not interchangeable with unsubstituted piperidines or alternative 4-aminopiperidines lacking the geminal methyl group, as this precise substitution pattern is essential for molecular recognition in specific biological targets [1]. Furthermore, the butyl carbamate (n-butyloxycarbonyl) protecting group offers distinct physicochemical properties and deprotection kinetics compared to the more common tert-butyl carbamate (Boc) analogs, affecting solubility, synthetic compatibility, and downstream processing requirements . Direct evidence from SAR studies demonstrates that modifications to either the 4-position substitution or the N-protecting group can alter target engagement by orders of magnitude [1].

Quantitative Evidence Guide: Verified Differentiation of Butyl 4-amino-4-methylpiperidine-1-carboxylate vs. Structural Analogs


CCR5 Antagonist Activity: 4-Amino-4-methylpiperidine Scaffold vs. Alternative Basic Center Carriers

In a systematic SAR study of CCR5 antagonists, compounds incorporating the 4-amino-4-methylpiperidine bridged scaffold demonstrated nanomolar antagonistic activity, identifying this scaffold as a new class of potent CCR5 inhibitors. The study directly compared piperidine-, tropane-, and piperazine-based basic center carriers, with the 4-amino-4-methylpiperidine bridged compounds showing superior activity profiles [1].

CCR5 antagonist HIV entry inhibitor SAR

PRMT4 (CARM1) Inhibitory Activity: Potent Sub-50 nM Inhibition by 4-Amino-4-methylpiperidine Derivatives

Compounds containing the 4-amino-4-methylpiperidine moiety exhibit potent inhibition of protein arginine methyltransferase 4 (PRMT4/CARM1), a key epigenetic target in oncology. BindingDB data shows a derivative achieving IC50 values of 42 nM against PRMT4 and 28 nM against PRMT6 in recombinant enzyme assays [1][2].

PRMT4 CARM1 epigenetics cancer

Protecting Group Strategy: Butyl vs. Tert-Butyl Carbamate Physicochemical Differences

The butyl carbamate protecting group in butyl 4-amino-4-methylpiperidine-1-carboxylate offers distinct physicochemical properties compared to the more common tert-butyl carbamate (Boc) protected analog. The n-butyl ester has a boiling point of 283ºC at 760 mmHg, density of 1.017 g/cm³, and flash point of 125ºC . While both protecting groups are base-stable and acid-labile, the n-butyl carbamate exhibits different steric profile and lipophilicity, which can influence reaction kinetics, solubility, and purification behavior during synthesis.

protecting group carbamate Boc synthetic chemistry

PROTAC Linker Application: 4-Amino-4-methylpiperidine as Semi-Flexible Spacer in Targeted Protein Degradation

Butyl 4-amino-4-methylpiperidine-1-carboxylate and its derivatives function as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimera) design. The 4-amino-4-methylpiperidine scaffold provides an optimal balance of rigidity and conformational flexibility required for forming ternary complexes between the target protein and E3 ubiquitin ligase . In a CDKs/FLT3 PROTAC study, a compound featuring a 4-methylpiperidine ring linker achieved DC50 = 18.73 ± 10.78 nM for CDK2 degradation [1].

PROTAC targeted protein degradation linker E3 ligase

LSD1 Inhibitory Activity: Sub-100 nM Potency for Epigenetic Applications

A derivative containing the 4-amino-4-methylpiperidine moiety demonstrated LSD1 (lysine-specific demethylase 1) inhibitory activity with IC50 < 100 nM. The assay employed TR-FRET (Time Resolved-Fluorescence Resonance Energy Transfer) detection for enzymatic activity measurement [1]. LSD1 is a validated epigenetic target in oncology, particularly in acute myeloid leukemia and small cell lung cancer.

LSD1 KDM1A epigenetics histone demethylase

Kinase Scaffold Compatibility: TTBK1 and SHP2 Inhibitor Structural Applications

The 4-amino-4-methylpiperidine moiety appears in multiple kinase inhibitor programs, including tau tubulin kinase 1 (TTBK1) inhibitors for Alzheimer's disease and SHP2 inhibitors for cancer immunotherapy. A TTBK1 inhibitor incorporating the 4-amino-4-methylpiperidin-1-ylmethyl substituent has been crystallized with the target protein (PDB: 4NFN), confirming direct binding interactions [1]. Additionally, SHP099, a potent SHP2 inhibitor with IC50 = 71 nM, contains a 4-amino-4-methylpiperidine component essential for stabilizing the auto-inhibited conformation of SHP2 .

TTBK1 SHP2 kinase inhibitor Alzheimer's disease

Validated Application Scenarios for Butyl 4-amino-4-methylpiperidine-1-carboxylate in Research and Development


CCR5 Antagonist Development for HIV Entry Inhibition

Based on the direct head-to-head comparison identifying 4-amino-4-methylpiperidine bridged compounds as nanomolar CCR5 antagonists, this scaffold is optimal for developing next-generation HIV entry inhibitors. Research groups synthesizing CCR5-targeted small molecules should procure this building block to construct propane-1,3-diamino bridged antagonists with validated nanomolar potency [1].

PROTAC Linker Optimization for Targeted Protein Degradation

With validated DC50 of 18.73 nM for CDK2 degradation using a 4-methylpiperidine linker, this scaffold is appropriate for PROTAC design requiring semi-flexible spacers. Procurement is indicated for targeted degradation programs where linker rigidity influences ternary complex formation and degradation efficiency [1].

Epigenetic Inhibitor Discovery: PRMT4 and LSD1 Programs

Given the 42 nM PRMT4 inhibitory activity and sub-100 nM LSD1 inhibition observed for derivatives containing the 4-amino-4-methylpiperidine scaffold, this building block is suitable for epigenetic drug discovery targeting arginine methyltransferases and histone demethylases. Researchers developing PRMT4/CARM1 or LSD1 inhibitors should consider this scaffold for SAR exploration [1][2].

Synthetic Intermediate Requiring Alternative Carbamate Protecting Group

When tert-butyl carbamate (Boc) protected intermediates present solubility or steric challenges in synthetic sequences, the butyl 4-amino-4-methylpiperidine-1-carboxylate offers an alternative with distinct physicochemical properties including boiling point 283ºC, density 1.017 g/cm³, and reduced steric hindrance compared to tert-butyl analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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